Diclofenac-d4

説明

Diclofenac-d4 is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in the body . It is widely used for treating conditions like osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and other types of acute pain . Diclofenac-d4 is a deuterated form of diclofenac, which means that it contains four deuterium atoms. This isotopic substitution makes it useful for pharmacokinetic studies and bioanalytical assays .

Synthesis Analysis

The synthesis of Diclofenac involves a sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification . A six-step continuous flow synthesis of diclofenac sodium from commercially available aniline and chloroacetic acid has also been described .Molecular Structure Analysis

The molecular structure of Diclofenac-d4 shows that the two aromatic rings are twisted in relation to each other, the angle of torsion being 69º and the hydrogen bond δ = 2x10-1 nm . The two chlorine atoms substituted to the phenyl ring are responsible for the maximum twisting of the ring .Chemical Reactions Analysis

Diclofenac-d4 undergoes various chemical reactions. For instance, it undergoes photocatalytic degradation with TiO2 illuminated with UV-A light in aqueous media . Rapid, sensitive, and specific methods have been developed for the determination of diclofenac in pharmaceutical preparations by linear sweep voltammetry (LSV) and gas chromatography (GC) with mass spectrometry (MS) detection .科学的研究の応用

Environmental Impact and Removal Techniques

- Environmental Occurrence and Toxicity: Diclofenac, a common anti-inflammatory drug, is prevalent in various environmental compartments. Its presence in freshwater environments poses potential toxicity to organisms like fish and mussels. Research highlights the need for effective treatment methods to address its environmental fate and toxicity concerns (Lonappan et al., 2016).

- Wastewater Treatment: The fate of diclofenac in wastewater treatment processes is crucial. Studies focus on enhancing its elimination during biological wastewater treatment, considering the drug's poor biodegradability and low sorption to sludge (Vieno & Sillanpää, 2014).

- Sorption and Retention: The use of surfactant-modified zeolite (SMZ) for the removal of diclofenac from aquatic environments highlights its effectiveness in sorption and retention, showcasing a potential method for environmental decontamination (Sun et al., 2017).

Analytical Methods and Detection

- Electroanalytical Detection: The development of carbon black-based electrodes for voltammetric evaluation of diclofenac in pharmaceutical samples offers a low-cost, efficient method for drug assessment (da Cunha et al., 2019).

- Photocatalytic Detection: The creation of a photoelectrochemical aptamer sensor for detecting diclofenac with high sensitivity showcases an advanced approach in drug monitoring, utilizing photoactive materials and bio-identification components (He et al., 2022).

Ecotoxicological Effects

- Impact on Aquatic Life: The influence of diclofenac on aquatic organisms, especially fish species, is a significant area of research. Studies assess the chronic toxicity and bioconcentration in fish, contributing to understanding the environmental risk of diclofenac (Memmert et al., 2013).

- Oxidative Stress in Aquatic Organisms: Investigations into diclofenac-induced oxidative stress in common carp highlight the potential environmental impact of this drug on economically valuable aquatic species (Islas-Flores et al., 2013).

Safety And Hazards

Diclofenac-d4 is toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation. It is suspected of damaging fertility or the unborn child. It causes damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

特性

IUPAC Name |

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPUUMXTXDBNB-SCFZSLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512155 | |

| Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclofenac-d4 | |

CAS RN |

153466-65-0 | |

| Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

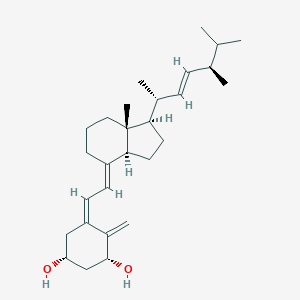

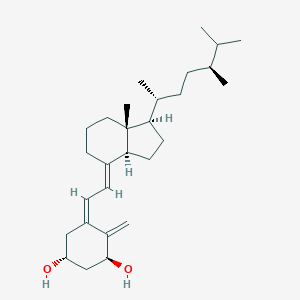

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)

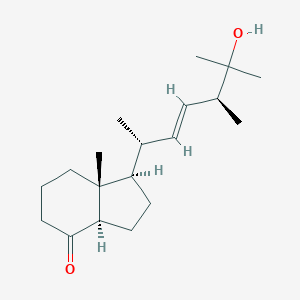

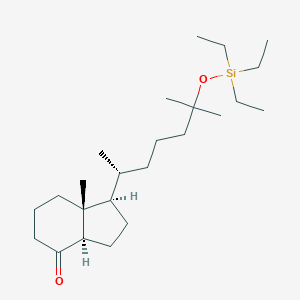

![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)

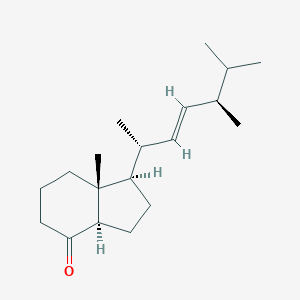

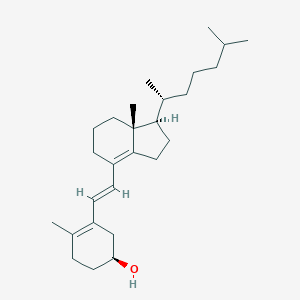

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)

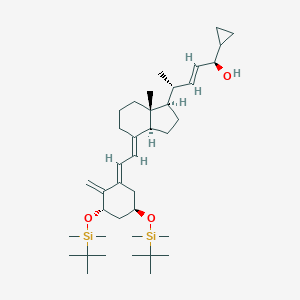

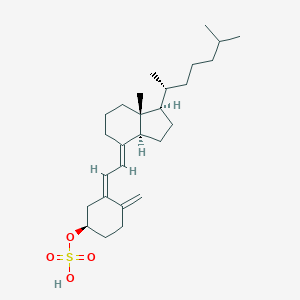

![Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B196362.png)

![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B196363.png)

![(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B196365.png)